N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide
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Overview
Description
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, methoxy groups, and a glycinamide moiety. Its molecular formula is C14H22N2O5S.
Preparation Methods
The synthesis of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Preparation of 4-methoxy-3-methylbenzenesulfonyl chloride: This is achieved by reacting 4-methoxy-3-methylbenzenesulfonic acid with thionyl chloride.
Formation of N-(3-methoxypropyl)-N~2~-methylglycinamide: This intermediate is synthesized by reacting glycinamide with 3-methoxypropylamine and methyl iodide.
Coupling Reaction: The final step involves the coupling of 4-methoxy-3-methylbenzenesulfonyl chloride with N-(3-methoxypropyl)-N~2~-methylglycinamide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the methoxy and glycinamide groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide include:
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide: This compound has a benzyl group instead of a methyl group, which can affect its chemical and biological properties.
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide: Lacks the 3-methoxypropyl group, which may influence its solubility and reactivity.
The uniqueness of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-12-10-13(6-7-14(12)22-4)23(19,20)17(2)11-15(18)16-8-5-9-21-3/h6-7,10H,5,8-9,11H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFCKALTZNAJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NCCCOC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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